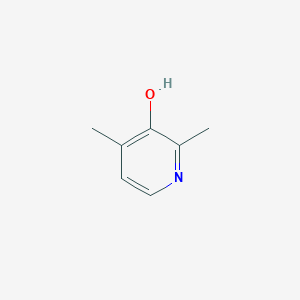

2,4-Dimethyl-3-hydroxypyridine

Description

Overview of Pyridine (B92270) Derivatives in Chemical and Biological Sciences

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally similar to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts unique properties, making pyridine and its derivatives fundamental building blocks in a vast array of chemical and biological applications. wikipedia.orgajrconline.org Pyridine derivatives are integral components of many important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The pyridine ring is found in natural products like nicotine (B1678760) and is a core structure in many FDA-approved drugs. ajrconline.orgrsc.org

In medicinal chemistry, the incorporation of a pyridine nucleus is a common strategy to enhance the pharmacokinetic properties of lead molecules, such as improving solubility and bioavailability. ajrconline.org Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ejpmr.comopenaccessjournals.com Their versatility makes them a subject of continuous research and development in the quest for new therapeutic agents. ajrconline.orgejpmr.com

Significance of Hydroxypyridines in Medicinal Chemistry

Hydroxypyridines, which are pyridine rings substituted with one or more hydroxyl groups, are of particular interest in medicinal chemistry due to their unique chemical and biological characteristics. The position of the hydroxyl group on the pyridine ring can significantly influence the compound's properties and biological activity. For instance, 3-hydroxypyridine-4-ones are known for their potent iron-chelating abilities. pnu.ac.ir

Hydroxypyridine derivatives have been investigated for a variety of therapeutic applications. Research has shown that these compounds can act as inhibitors of enzymes like histone deacetylase (HDAC), which is a target in cancer therapy. acs.org Specifically, 3-hydroxypyridine-2-thione has been identified as a novel zinc-binding group for HDAC inhibition. acs.org Furthermore, hydroxypyridine derivatives have demonstrated potential as antimicrobial and antileishmanial agents. rsc.orgnih.govjohnshopkins.edu The ability of hydroxypyridines to interact with biological targets makes them a valuable scaffold for the design and synthesis of new drugs. ontosight.ai

Research Context of 2,4-Dimethyl-3-hydroxypyridine

This compound is a specific hydroxypyridine derivative that has been a subject of interest in various research contexts. Its chemical structure, featuring methyl groups at the 2 and 4 positions and a hydroxyl group at the 3 position of the pyridine ring, gives it distinct properties.

This compound has been studied for its potential as a chain-breaking antioxidant. acs.org Research has explored the synthesis and reactivity of 2,4-dimethyl-3-pyridinols, demonstrating their effectiveness in inhibiting radical-initiated autoxidations. acs.org Additionally, this compound is used in research to study the structure of the pyridine ring and the hydroxyl group, and it has been noted to inhibit cytochrome P450 enzymes. biosynth.com Early studies also investigated the antipyridoxine activity of a related compound, 2,4-dimethyl-3-hydroxy-5-hydroxymethylpyridine, in biological systems. nih.gov The synthesis of various substituted 2,4-dimethyl-3-pyridinols has been a focus, with methods developed to create novel bicyclic pyridinols. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 27296-76-0 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Exact Mass | 123.06841 Da |

| Physical Form | Solid |

| Boiling Point | 37-40 °C |

| Purity | 97% |

| InChI Key | YOLWXYGTOQALFW-UHFFFAOYSA-N |

This table is based on data from multiple sources. vulcanchem.comsigmaaldrich.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,4-dimethyl-3-hydroxy-5-hydroxymethylpyridine |

| 2,4-Dimethyl-3-pyridinol |

| 2,4,6-trimethyl-3-pyridinol |

| 2,4-dimethyl-6-(dimethylamino)-3-pyridinol |

| 2,4-dimethyl-6-(methoxy)-3-pyridinol |

| 3-hydroxypyridine (B118123) |

| 3-hydroxypyridine-2-thione |

| 3-hydroxypyridine-4-ones |

| 4-(1-pyrrolidinyl) pyridine |

| 4-dimethylaminopyridine (DMAP) |

| Benzene |

| Nicotine |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLWXYGTOQALFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567511 | |

| Record name | 2,4-Dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27296-76-0 | |

| Record name | 3-Pyridinol, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINOL, 2,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70YFU2M1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 2,4-Dimethyl-3-hydroxypyridine

Multi-step Synthesis from Precursors

The creation of the this compound core can be achieved through multi-step synthetic pathways. One common approach involves the construction of the pyridine (B92270) ring from acyclic precursors. For instance, a one-pot, three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz reaction, can be employed to prepare polysubstituted pyridines. core.ac.uk This method combines a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding through a tandem Michael addition-heterocyclization to yield the pyridine structure with controlled regiochemistry. core.ac.uk Another established route starts from dehydroacetic acid, which undergoes hydrolysis, ammoniation, and subsequent chlorination to produce derivatives like 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine. google.comclockss.org

Utilization of Aryl Bromide-to-Alcohol Conversion

A key strategy for the synthesis of this compound involves a low-temperature aryl bromide-to-alcohol conversion as a final step. acs.orgnih.gov This method starts with a corresponding 3-bromopyridine (B30812) precursor, which is then converted to the desired 3-pyridinol. acs.orgnih.gov This approach has been successfully used to prepare not only this compound but also its derivatives, such as 2,4,6-trimethyl-3-pyridinol and 2,4-dimethyl-6-(dimethylamino)-3-pyridinol. acs.orgnih.gov

Alternative Routes (e.g., Baeyer−Villiger Reaction)

An alternative pathway for synthesizing derivatives of this compound utilizes the Baeyer-Villiger reaction. This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using peracids or hydrogen peroxide. organic-chemistry.orgsigmaaldrich.com For example, the methoxy (B1213986) derivative, 2,4-dimethyl-6-(methoxy)-3-pyridinol, was prepared via a Baeyer-Villiger reaction on a substituted benzaldehyde (B42025) precursor. acs.orgnih.gov The Baeyer-Villiger oxidation is a powerful tool for introducing an oxygen atom adjacent to a carbonyl group, a key transformation in the synthesis of these hydroxypyridine compounds. sigmaaldrich.com The reaction's regioselectivity is a critical feature, depending on the migratory aptitude of the substituents attached to the carbonyl group. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

Introduction of 6-Substituents

The introduction of various substituents at the 6-position of the this compound ring allows for the modulation of the molecule's properties. A general strategy for creating these 6-substituted derivatives also relies on the low-temperature aryl bromide-to-alcohol conversion from a 3-bromopyridine precursor. acs.orgnih.gov This method has been employed to synthesize a series of 6-substituted-2,4-dimethyl-3-pyridinols. acs.orgnih.gov For instance, 2,4,6-trimethyl-3-pyridinol and 2,4-dimethyl-6-(dimethylamino)-3-pyridinol were successfully prepared using this approach. acs.orgnih.gov The synthesis of 6-amino-2,4-dimethyl-3-hydroxypyridine has also been reported, starting from 2,4-dimethyl-3-hydroxy-6-(triphenylmethylamino)-pyridine. ru.nl

Synthesis of Bicyclic Pyridinols

The synthesis of bicyclic pyridinols derived from the this compound scaffold requires more complex, multi-step strategies. One approach involves an intramolecular Friedel-Crafts reaction, which was used in a 6-step sequence to construct a bicyclic pyridinol. acs.orgnih.gov Another, more extensive 11-step sequence employed a thermolytic intramolecular inverse-demand Diels-Alder reaction between a pyrimidine (B1678525) ring and an alkyne as the key step to form a different bicyclic pyridinol. acs.orgnih.gov A more concise and scalable strategy for these novel bicyclic antioxidants has also been developed, with key reactions including the cyclocondensation of lactam acetals with an enaminone and selective functionalization of the resulting heterocyclic systems. nih.gov

Chemoenzymatic Methodologies for Derivatives

Chemoenzymatic synthesis has emerged as a powerful tool for the preparation of functionalized hydroxypyridine derivatives, offering high selectivity and milder reaction conditions. This approach combines chemical synthesis with enzymatic transformations to achieve specific molecular architectures.

A notable chemoenzymatic methodology involves a two-step process for the synthesis of hydroxyalkyl and acyloxyalkyl derivatives of 3-hydroxypyridine (B118123). conicet.gov.ar The initial step is a nucleophilic substitution reaction, a modified Williamson ether synthesis, between a hydroxypyridine and various linear haloalkanols. conicet.gov.ar This chemical step yields pyridinyloxyalkanols in good to very good yields. conicet.gov.ar The subsequent step is an enzymatic transesterification catalyzed by a lipase, where the previously synthesized pyridinyloxyalkanols are treated with esters to produce the final acyloxyalkyl derivatives. conicet.gov.ar The efficiency of this enzymatic step is influenced by several parameters, including the choice of enzyme, solvent, temperature, and the ratio of substrates and enzyme. conicet.gov.ar

Lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia, have been successfully employed in the kinetic resolution of racemic 4-hydroxytetrahydropyridine derivatives. conicet.gov.arresearchgate.net This enzymatic esterification allows for the separation of enantiomers, providing access to optically pure building blocks for the synthesis of alkaloids like fagomine (B1671860) and hydroxypipecolic acid. researchgate.net For instance, Lipase M has been used to catalyze the hydrolysis of a prochiral diester of a saturated piperidine, derived from dimethyl 4-hydroxypyridine-3,5-dicarboxylate, to yield an asymmetric monoacid with a high enantiomeric excess of at least 98%. nih.gov

Another application of chemoenzymatic synthesis is in the cis-dihydroxylation of quinoline (B57606) and its derivatives, a reaction catalyzed by toluene (B28343) dioxygenase (TDO). frontiersin.org This enzymatic process can lead to the formation of hydroxypyridine derivatives. For example, the biotransformation of 2-chloropyridine (B119429) using Pseudomonas putida UV4 yields 2-chloro-3-hydroxypyridine. frontiersin.org

These examples highlight the versatility of chemoenzymatic strategies in creating a diverse range of 3-hydroxypyridine derivatives with high precision and under environmentally benign conditions.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for pyridine derivatives, including this compound. Green chemistry principles, such as the use of recyclable catalysts and solvent-free reaction conditions, are being increasingly integrated into synthetic protocols. mdpi.comresearchgate.net

Ion-exchange resins have gained prominence as heterogeneous catalysts in the synthesis of pyridine derivatives due to their thermal stability, reusability, and ability to simplify product purification. researchgate.netpatsnap.comgoogle.com Both acidic and basic resins have been employed to facilitate various synthetic transformations.

Similarly, basic ion-exchange resins like Amberlyst® A-26(OH) have been shown to effectively catalyze the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives in an aqueous medium at 60°C. researchgate.net Weakly basic ion-exchange resins, such as Styrene-DVB (D301G) resin, have been employed in the synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine. patsnap.com This process involves a series of reactions, including dimerization, ammoniation, and chlorination, where the resin catalyst can be easily recovered by filtration and reused. patsnap.com The use of these resins not only simplifies the workup procedure but also contributes to a more sustainable and environmentally friendly synthesis. patsnap.comgoogle.com

The application of ion-exchange resins extends to the preparation of quaternized poly(4-vinyl pyridine), which can then be used as an anion exchange resin itself. researchgate.netiaea.orgmdpi.com

The adoption of environmentally friendly reaction conditions is a cornerstone of green chemistry. In the context of pyridine synthesis, this often involves minimizing or eliminating the use of hazardous organic solvents.

A notable example is the one-pot, three-component condensation reaction for the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives under solvent-free conditions. mdpi.comresearchgate.net This method involves heating a mixture of an alkene, a ketone, and ammonium (B1175870) acetate, resulting in high yields of the target heterocycles in a short reaction time. mdpi.com The absence of a solvent simplifies the purification process, often requiring only washing with a suitable solvent like diethyl ether and ethanol. mdpi.com

Another approach involves conducting reactions in environmentally benign solvents like water. The synthesis of imidazo[1,2-a]pyridine derivatives using a basic ion-exchange resin catalyst is performed in water, highlighting the potential for aqueous-based synthetic methods. researchgate.net Furthermore, process optimization in multi-step syntheses can significantly reduce solvent usage. For instance, a greener approach to synthesizing 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride was developed where the first and second steps were carried out without isolation of intermediates, thereby improving productivity and reducing solvent consumption. researchgate.net

These green chemistry approaches not only offer practical advantages like reduced reaction times and simplified workups but also align with the broader goal of minimizing the environmental impact of chemical synthesis.

Synthetic Challenges and Future Directions in this compound Synthesis

Despite the advancements in the synthesis of this compound and its derivatives, several challenges remain. The introduction of multiple substituents onto the pyridine ring in a perfectly regioselective manner can still be difficult to achieve. mdpi.com Many existing methods rely on the modification of a pre-existing aromatic core, which can limit the accessible structural diversity. mdpi.com

Future research will likely focus on the development of novel de novo synthetic technologies that allow for the construction of the pyridine ring with greater control over the placement of substituents. mdpi.com One promising direction is the use of "anti-Wacker"-type cyclization reactions of readily prepared alkynals to produce a wide range of polysubstituted 3-hydroxypyridines. mdpi.com

Another challenge lies in the development of more efficient and scalable protocols for reactions such as trifluoromethoxylation of pyridines, which can be complicated by the presence of the heteroaromatic ring. rsc.org Overcoming issues like over-reduction side products and the formation of undesired byproducts is crucial for the practical application of these methods. rsc.org

The development of more robust and versatile catalysts, including both metal-based and enzymatic systems, will continue to be a major focus. The aim is to achieve higher yields, greater selectivity, and broader substrate scope under milder and more environmentally friendly conditions. lu.se The exploration of novel reaction pathways, such as the thermolytic intramolecular inverse-demand Diels-Alder reaction, has already shown promise in constructing complex bicyclic pyridinols. acs.org

Furthermore, there is a growing interest in the synthesis of 3-hydroxypyridines as useful intermediates for further functionalization. Their ability to be transformed into other substituted pyridines, for example, through cross-coupling reactions of their triflates, makes them valuable building blocks in organic synthesis. mdpi.com The development of efficient methods for these subsequent transformations is therefore also a key area for future research.

Chemical Reactivity and Reaction Mechanisms

Reactivity Towards Radical Species

The presence of a hydroxyl group on the pyridine (B92270) ring imparts significant antioxidant capabilities to 2,4-Dimethyl-3-hydroxypyridine, primarily through its interaction with reactive radical species. This reactivity is central to its function as a chain-breaking antioxidant.

Radical-trapping, or chain-breaking, antioxidants function by intercepting the chain-propagating peroxyl radicals (ROO•) in the autoxidation process of organic materials. nih.gov The hydroxyl group of 3-pyridinols, such as this compound, is crucial for this activity. The mechanism involves the donation of the hydrogen atom from the hydroxyl group to a peroxyl radical, thus neutralizing the radical and stopping the propagation of the oxidative chain reaction.

Studies on closely related compounds, like 6-Amino-2,4-dimethyl-3-hydroxy-pyridine, have demonstrated effective peroxyl radical trapping. ru.nl The efficacy of such compounds can be quantified using techniques like the peroxyl radical clock, which measures the rate of reaction with peroxyl radicals. ru.nl The trapping of secondary peroxyl radicals is considered a key mechanism of protection against the oxidation of biological substrates. nih.gov The process can be summarized by the following reaction:

Pyr-OH + ROO• → Pyr-O• + ROOH

Here, Pyr-OH represents the hydroxypyridine compound. The resulting pyridinoxy radical (Pyr-O•) is significantly less reactive than the initial peroxyl radical, effectively halting the chain reaction.

The study of the kinetics of inhibited autoxidation provides quantitative data on the antioxidant efficacy of a compound. In a typical experiment, a radical initiator (like an azo-compound) is used to start the autoxidation of a substrate, such as styrene (B11656) or methyl linoleate, leading to oxygen consumption. nih.govru.nl The introduction of an antioxidant like this compound inhibits this oxygen uptake for a distinct period.

The rate constant for the reaction of the antioxidant with peroxyl radicals (kinh) is a key measure of its effectiveness. Studies on various phenolic and heterocyclic antioxidants have established methods to determine these rate constants. For instance, the autoxidation of styrene in the presence of an initiator provides a steady source of peroxyl radicals, allowing for the measurement of the inhibition rate. ru.nl The autoxidation of heterocyclic aminals can also proceed through a radical chain mechanism involving the reaction of carbon-based radicals with molecular oxygen, a process that can be inhibited by antioxidants. nih.gov The rate of this inhibited reaction is directly related to the concentration and reactivity of the antioxidant.

Tautomerism and Equilibrium Studies

Hydroxypyridines exist in a dynamic equilibrium with their pyridone tautomers. This phenomenon is fundamental to the compound's chemical behavior and is highly sensitive to its molecular and external environment. nih.govchemtube3d.com

The tautomerism between hydroxypyridines and pyridones involves an intramolecular proton transfer between the ring nitrogen and the exocyclic oxygen atom. nih.govsemanticscholar.org For 3-hydroxypyridine (B118123) derivatives, the equilibrium can involve the hydroxy form, a neutral pyridone form, and a zwitterionic pyridone form.

The position of this equilibrium is strongly influenced by the solvent. wuxibiology.comrsc.org In the gas phase or in non-polar solvents, the aromatic hydroxypyridine form is generally favored. nih.gov Conversely, in polar solvents like water, the more polar pyridone form predominates due to its better solvation. wuxibiology.comrsc.orgwikipedia.org For the parent 2-hydroxypyridine (B17775), the equilibrium constant (Keq = [pyridone]/[hydroxypyridine]) shifts dramatically with solvent polarity.

Table 1: Solvent Effect on the Tautomeric Equilibrium of 2-Hydroxypyridine

| Solvent | Dielectric Constant | Equilibrium Constant (Keq) |

|---|---|---|

| Cyclohexane | 2.02 | 1.7 |

| Chloroform | 4.81 | 6.0 |

| Water | 78.4 | 900 |

Data sourced from multiple studies for the parent 2-hydroxypyridine/2-pyridone system to illustrate the principle. nih.govwuxibiology.com

This shift is attributed to the significantly larger dipole moment of the pyridone tautomer, which is better stabilized by polar solvent molecules. wuxibiology.com In the solid state, 2-pyridone is the predominant form, stabilized by intermolecular hydrogen bonds. nih.govwikipedia.org

The nature and position of substituents on the pyridine ring have a profound effect on the tautomeric equilibrium. semanticscholar.orgrsc.org Research on substituted 4-pyridones has shown that substituents in the α-positions (2 and 6) affect the tautomerism much more significantly than those in the β-positions (3 and 5). rsc.org

For 2-hydroxypyridines, the electronic properties of substituents play a key role. semanticscholar.orgresearchgate.net Electron-withdrawing groups can influence the acidity of the O-H bond and the basicity of the ring nitrogen, thereby shifting the equilibrium. semanticscholar.org For example, studies on chlorine-monosubstituted 2-hydroxypyridines in the gas phase found that substitution at the 5- or 6-position favors the hydroxypyridine (lactim) tautomer, whereas parent and 3- or 4-substituted compounds show comparable populations of both tautomers. rsc.org In the case of this compound, the two electron-donating methyl groups at positions 2 and 4 influence the electron density of the ring and the relative stability of the tautomeric forms.

Computational chemistry, particularly using Density Functional Theory (DFT), has provided deep insights into the energetics and structures of hydroxypyridine tautomers. nih.govwuxibiology.comnih.gov These theoretical studies corroborate experimental findings, showing that while the hydroxypyridine form is often more stable in the gas phase, the pyridone form is favored in polar media. nih.govsemanticscholar.org

Calculations can predict the relative energies, equilibrium geometries, and dipole moments of the different tautomers. nih.govwuxibiology.com For the 2-hydroxypyridine/2-pyridone system, computational models show the pyridone tautomer has a much larger dipole moment, explaining its stabilization in polar solvents. wuxibiology.com

Furthermore, computational studies have investigated the mechanism of interconversion. The energy barrier for a direct intramolecular 1,3-proton shift is calculated to be quite high. semanticscholar.org This suggests that the tautomerization is often facilitated by solvent molecules or occurs via a self-catalyzed pathway involving dimers, which significantly lowers the activation energy barrier. wuxibiology.comwikipedia.org The analysis of molecular orbitals and charge distribution through methods like Natural Bond Orbital (NBO) analysis helps to explain the electronic factors, such as aromaticity and hyperconjugation, that contribute to the stability of each tautomer. semanticscholar.orgnih.govacs.org

Derivatization Reactions of the Pyridine Nucleus

The structure of this compound allows for derivatization at multiple sites, primarily through reactions involving the hydroxyl group and substitutions on the pyridine ring. Research has focused on creating derivatives to modify the compound's properties for various applications, such as enhancing its function as an iron chelator.

A common derivatization strategy involves the reaction of the hydroxyl group. For instance, the hydroxyl group can be benzylated. In a related compound, 2-methyl-3-hydroxypyran-4-one (Maltol), benzylation is achieved by reacting it with benzyl (B1604629) chloride in the presence of sodium hydroxide. nih.gov This resulting benzyloxy derivative can then undergo further reactions.

The pyridine nucleus itself can be functionalized through N-arylation. The synthesis of N-aryl-3-hydroxy-pyridin-4-one derivatives is accomplished by reacting a precursor like Maltol with various aniline (B41778) compounds. mui.ac.ir For example, reacting Maltol with 3-aminobenzoic acid in a sealed tube at high temperatures (150-160°C) yields 1-(3-carboxyphenyl)-2-methyl-3-benzyloxypyridin-4-one. nih.gov The benzyl protecting group can subsequently be removed via hydrogenolysis to yield the final 3-hydroxypyridin-4-one derivative. nih.gov

Furthermore, substitutions can be made at the 6-position of the this compound ring. A general synthetic approach involves preparing a 3-bromopyridine (B30812) precursor which is then converted to the corresponding 3-pyridinol. acs.org This method has been used to prepare derivatives such as 2,4,6-trimethyl-3-pyridinol and 2,4-dimethyl-6-(dimethylamino)-3-pyridinol. acs.org

These derivatization reactions are crucial for tuning the molecule's electronic and steric properties. The introduction of different functional groups can significantly alter the compound's basicity, polarity, and biological activity. acs.orgacs.org

Table 1: Derivatization Reactions of the Pyridine Nucleus

| Reaction Type | Reagents | Resulting Derivative Structure | Reference |

|---|---|---|---|

| N-Arylation | Maltol, Aniline, HCl, Ethanol | 1-phenyl-2-methyl-3-hydroxypyridin-4-one | mui.ac.ir |

| N-Arylation with Carboxy-substituted Aryl | Maltol, 3-aminobenzoic acid | 1-(3-carboxyphenyl)-2-methyl-3-hydroxypyridin-4-one | nih.govmui.ac.ir |

| C6-Alkylation | 3-bromo-2,4,6-trimethylpyridine precursor | 2,4,6-trimethyl-3-pyridinol | acs.org |

| C6-Amination | 3-bromo-6-(dimethylamino)-2,4-dimethylpyridine precursor | 2,4-dimethyl-6-(dimethylamino)-3-pyridinol | acs.org |

Stability and Decomposition Pathways

This compound exhibits considerable stability, a characteristic attributed to its aromatic pyridine core and the nature of its substituents. However, under specific conditions such as high temperatures, it can undergo decomposition.

Studies have shown that 2,4-dimethyl-3-pyridinol is indefinitely stable to air oxidation under ambient conditions. acs.org This high stability is a key feature, particularly when compared to other antioxidant compounds that may degrade upon exposure to the atmosphere. acs.org The phenolic character of the hydroxyl group on the pyridine ring contributes to this stability, as 3-hydroxypyridines cannot tautomerize to an energetically favored keto form, unlike their 2- and 4-hydroxypyridine (B47283) isomers. acs.org

While stable at room temperature, the pyridine ring can be induced to decompose under thermal stress. The thermal decomposition of related pyridine complexes, such as AgPy₂MnO₄, provides insight into potential pathways. mdpi.com Decomposition is proposed to initiate via a quasi-intramolecular redox reaction. mdpi.com A proposed mechanism involves the formation of a 2-hydroxypyridine derivative, which then undergoes further rearrangement and fragmentation. mdpi.com This process leads to the cleavage of the pyridine ring and the formation of smaller molecules. The ultimate decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen monoxide (NO), and water (H₂O). mdpi.com

Another potential decomposition pathway, particularly in biological or environmental contexts, is through microbial degradation. The biodegradation of pyridine often proceeds through ring hydroxylation followed by ring cleavage, typically between the C-2 and C-3 positions, leading to the formation of acyclic intermediates that can be further metabolized. asm.org

Table 2: Stability and Decomposition of this compound

| Condition | Observation | Potential Decomposition Products | Reference |

|---|---|---|---|

| Air Exposure (Ambient) | Indefinitely stable | N/A | acs.org |

| Thermal Stress | Decomposition occurs, often via an exothermic reaction | CO, CO₂, NO, H₂O | mdpi.com |

| Microbial Action | Biodegradation via ring hydroxylation and cleavage | Acyclic intermediates (e.g., semialdehydes) | asm.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 2,4-Dimethyl-3-hydroxypyridine and its derivatives.

DFT Studies on Electronic and Structural Properties

Density Functional Theory (DFT) has been widely employed to investigate the electronic and structural properties of hydroxypyridine derivatives. These studies involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic descriptors. For instance, DFT calculations using the B3LYP hybrid functional with basis sets like 6-31+G** and 6-311++G** have been used to analyze the structures of related 3-hydroxypyridine-4-one derivatives. nih.govresearchgate.net The optimized geometry provides precise bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. mdpi.com

Furthermore, DFT is used to compute infrared spectra, which can be compared with experimental data to confirm the presence of specific functional groups. nih.gov Natural Bond Orbital (NBO) analysis, another component of DFT studies, helps in understanding intramolecular and intermolecular charge interactions and the nature of chemical bonds within the molecule. researchgate.net The molecular electrostatic potential (MEP) map, generated through DFT calculations, visually represents the charge distribution, identifying nucleophilic and electrophilic sites. In related hydroxypyridine derivatives, oxygen atoms typically appear in red regions, indicating nucleophilic character, while nitrogen-associated areas are often blue, signifying electrophilic sites. nih.gov

HOMO and LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. iqce.jp The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For derivatives of 3-hydroxypyridine-4-one, HOMO and LUMO energies have been calculated using DFT methods. nih.gov In these systems, the HOMO orbital is often located on the 2-methyl-3-hydroxypyridine-4-one moiety, which acts as the electron-donating part of the molecule. nih.gov The LUMO orbitals are typically distributed across the entire molecule. nih.gov The HOMO-LUMO energy gap can be influenced by substituents on the pyridine (B92270) ring. For example, the presence of a methoxy (B1213986) group can affect this energy gap and, consequently, the molecule's stability. nih.gov

Below is a table showcasing global reactivity parameters calculated at the B3LYP/6-311++G** level of theory for related hydroxypyridinone derivatives, which provides a comparative look at these electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| HP1 | -6.04 | -1.93 | 4.11 |

| HP2 | -6.01 | -2.01 | 4.00 |

| HP3 | -5.76 | -2.12 | 3.64 |

| HP4 | -5.67 | -2.20 | 3.47 |

| Kojic Acid | -6.42 | -1.61 | 4.81 |

| Data sourced from ResearchGate, 2025. researchgate.net |

Thermochemical Parameter Predictions

Thermochemical parameters provide valuable information about the stability and energy of a compound. Parameters such as the standard molar enthalpy of formation (ΔfH°m) can be determined experimentally through combustion calorimetry or predicted using computational methods. iupac.orgresearchgate.net For instance, the standard molar enthalpy of formation for 2-methyl-3-hydroxypyridine in the condensed phase has been experimentally determined. iupac.org

Computational software like CHETAH utilizes methods such as Benson's group contribution to predict thermochemical properties including heats of formation, entropies, and Gibbs free energies based solely on the molecular structure. core.ac.uk These predictions are crucial for assessing the thermal hazards of chemicals. core.ac.uk DFT calculations can also be used to compute thermochemical parameters like total energy, enthalpy, and free energy. nih.gov These calculated energies can help in comparing the relative stability of different isomers or derivatives. nih.gov

The following table presents the experimentally determined standard molar enthalpies of formation (ΔfH°m) for several methyl and hydroxypyridine isomers in the condensed phase.

| Compound | ΔfH°m (kJ/mol) |

| 2-Methyl-3-hydroxypyridine | -85.8 ± 1.8 |

| 2-Methyl-4-hydroxypyridine | -71.7 ± 1.7 |

| 2-Methyl-6-hydroxypyridine | -120.3 ± 2.5 |

| Data sourced from Pure and Applied Chemistry. iupac.org |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that predict how a small molecule, such as this compound, interacts with a biological target, typically a protein. These methods are vital in drug discovery and for understanding the molecular basis of a compound's biological activity.

Ligand-Protein Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a protein, forming a stable complex. researchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. researchgate.net For example, derivatives of 3-hydroxypyridine-4-one have been docked into the active site of enzymes like tyrosinase to understand their inhibitory mechanisms. nih.govresearchgate.net

Molecular dynamics (MD) simulations further refine the understanding of ligand-protein interactions by simulating the movement of atoms in the complex over time. researchgate.net This provides insights into the stability of the binding and the specific interactions that are maintained throughout the simulation. For instance, in simulations of a 3-hydroxypyridine-4-one derivative with tyrosinase, key interactions were observed with residues such as His263, Glu256, Met280, and Arg268. researchgate.net Similarly, docking studies of hydroxypyridine derivatives with cyclooxygenase (COX) enzymes have revealed hydrogen bonding with residues like Tyr355 and Arg120. mdpi.com

Binding Mode Predictions

Molecular docking studies are crucial for predicting the binding mode of a ligand within a protein's active site. nih.govresearchgate.net The binding mode refers to the specific orientation and conformation of the ligand when it is bound. The predicted binding mode can help to explain the observed biological activity of a compound. researchgate.net For example, the binding mode of a competitive inhibitor would show it occupying the same binding site as the natural substrate. researchgate.net

The accuracy of binding mode prediction can be enhanced by combining classical molecular dynamics with other techniques like free-energy perturbation calculations. nih.gov These methods can help to identify multiple possible binding modes and their relative stabilities. nih.gov For derivatives of 3-hydroxypyridine-4-one, docking studies have successfully predicted binding modes in enzymes like tyrosinase and acetylcholinesterase, which are consistent with their observed inhibitory activities. researchgate.netresearchgate.net The binding energy, calculated during docking, provides an estimate of the affinity of the ligand for the protein; a lower binding energy generally indicates a more stable complex. researchgate.net

The table below shows the binding energies of selected 3-hydroxypyridine-4-one derivatives with the tyrosinase enzyme, as determined by molecular docking.

| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) |

| Co-crystal ligand | Tyrosinase (2Y9X) | -7.9 |

| Compound 6a | Tyrosinase (2Y9X) | -5.6 |

| Compound 6b | Tyrosinase (2Y9X) | -7.8 |

| Data sourced from ScienceDirect, 2023. nih.gov |

Prediction of Medicinal Properties

Theoretical and computational chemistry offers powerful tools for the prediction of the medicinal properties of molecules, providing insights into their behavior in biological systems before extensive experimental work is undertaken. For derivatives of 3-hydroxypyridine (B118123), these methods are crucial for understanding their potential as therapeutic agents.

Hydrophobicity and Partition Coefficient (LogP)

The partition coefficient (LogP) is a key physicochemical parameter in drug design, quantifying the lipophilicity of a compound. It describes the ratio of a compound's concentration in a biphasic system of a lipid and an aqueous phase, typically octanol (B41247) and water. A compound's LogP value influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative structure-activity relationship (QSAR) studies attempt to correlate structural or property descriptors of compounds with their biological activities. Physicochemical descriptors, including parameters for hydrophobicity, are often determined using computational methods. For instance, the LogP values for a series of 3-hydroxypyridin-4-one (HPO) derivatives have been investigated theoretically to predict their values, which were also determined experimentally in an aqueous/octanol system. pnu.ac.ir

Computational software like Dragon 5.5 and HyperChem 7.0 have been used to calculate pharmaceutical descriptors for HPO derivatives. pnu.ac.ir It was noted that LogP values extracted from HyperChem software were all negative, suggesting hydrophobicity, while those from Dragon software were positive, indicating lipophilicity. pnu.ac.ir This highlights that the choice of computational method and software can significantly impact the predicted values. For example, for lipophilic compounds containing halogen substituents, HyperChem was found to be more suitable, whereas for hydrophobic compounds with hydroxyl and carboxyl groups, Dragon software was more appropriate. pnu.ac.ir

Below is a table showcasing calculated LogP values for related 3-hydroxypyridin-4-one derivatives, demonstrating the range of values that can be obtained through substitution.

Table 1: Calculated and Experimental LogP Values for Selected 3-Hydroxypyridin-4-one Derivatives

| Compound | Substituent (R) | Calculated LogP | Experimental LogP |

|---|---|---|---|

| 1 | H | -0.65 | -0.85 |

| 2 | Methyl | -0.16 | -0.36 |

| 3 | Ethyl | 0.34 | 0.14 |

| 4 | Propyl | 0.84 | 0.64 |

| 5 | Butyl | 1.34 | 1.14 |

Data derived from theoretical studies on N-substituted 3-hydroxypyridin-4-ones.

Influence of Electronic Parameters on LogP

The lipophilicity of a molecule, represented by LogP, is not solely dependent on its size or the simple presence of hydrophobic or hydrophilic groups. Electronic parameters, which describe the distribution of electrons within the molecule, also play a significant role.

Theoretical investigations into 3-hydroxypyridin-4-one derivatives have shown that electronic parameters such as polarizability and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) affect LogP values. pnu.ac.ir The polarizability of a molecule, which is its ability to form instantaneous dipoles, can influence its interactions with different solvent environments.

Studies using density functional theory (DFT) have been performed to calculate these electronic properties in various phases (gas, water, and octanol) to understand their relationship with LogP. pnu.ac.ir For a series of N-aryl-3-hydroxypyridine-4-ones, a quantitative relationship was established between LogP and several quantum chemical parameters. pnu.ac.ir The results indicated that parameters like the energy gap between HOMO and LUMO, polarizability, and molecular surface area have statistically significant correlations with the experimental LogP. pnu.ac.ir

Table 2: Key Electronic Parameters Influencing LogP

| Parameter | Description | Influence on LogP |

|---|---|---|

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Higher polarizability can lead to stronger van der Waals interactions, affecting partitioning. pnu.ac.ir |

| HOMO/LUMO Energy Gap | The difference in energy between the highest occupied and lowest unoccupied molecular orbitals. | This gap relates to the chemical reactivity and stability of the molecule, which can influence its interactions. pnu.ac.ir |

| Dipole Moment | A measure of the net molecular polarity. | A higher dipole moment generally increases water solubility and decreases LogP. pnu.ac.ir |

| Surface Area | The total surface area of the molecule. | Increased surface area, particularly of nonpolar regions, is often correlated with higher lipophilicity. pnu.ac.ir |

Computational Studies on Tautomeric Equilibria

Hydroxypyridines, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 3-hydroxypyridine derivatives, the equilibrium is typically between the hydroxy-pyridine form and a zwitterionic pyridone form. The position of this equilibrium is critical as the different tautomers can exhibit distinct chemical and biological properties.

Computational chemistry provides essential insights into the relative stabilities of these tautomers. semanticscholar.org The tautomeric equilibrium between 2-hydroxypyridine (B17775) and its corresponding pyridone form has been extensively studied using various theoretical methods. semanticscholar.orgmdpi.com These studies have shown that in the gas phase, the enol (hydroxy) form is generally more stable, whereas in polar solvents, the keto (pyridone) form is favored. semanticscholar.orgmdpi.com This shift is attributed to the better solvation of the more polar pyridone tautomer. researchgate.net

Computational methods like density functional theory (DFT) and high-level ab initio calculations (e.g., CCSD) are employed to determine the geometries and relative energies of the tautomers and the transition states connecting them. semanticscholar.org For the 2-hydroxypyridine/2-pyridone system, the small experimental energy difference between the tautomers (around 3 kJ/mol in the gas phase) has served as a rigorous test for the accuracy of computational methods. semanticscholar.org

Factors influencing the tautomeric equilibrium that are analyzed computationally include:

Aromaticity: The aromatic character of the pyridine ring in each tautomeric form can be evaluated using methods like Nucleus Independent Chemical Shifts (NICS). researchgate.netacs.org

Intramolecular Hydrogen Bonding: The presence and strength of intramolecular hydrogen bonds can stabilize one tautomer over another. acs.org

Solvent Effects: The influence of a solvent is often modeled using methods like the Polarizable Continuum Model (PCM), which can account for the stabilization of more polar tautomers in high-dielectric media. researchgate.net

These computational approaches allow for a detailed understanding of why one tautomer is preferred under specific conditions, a crucial aspect for predicting the compound's behavior in a biological setting. researchgate.netacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Hydroxypyridine |

| 3-Hydroxypyridin-4-one |

| 2-Hydroxypyridine |

| 2-Pyridone |

| Octanol |

Medicinal Chemistry and Biological Activity

Antioxidant Properties

The antioxidant capabilities of 3-hydroxypyridine (B118123) derivatives are a cornerstone of their therapeutic potential. These compounds can mitigate oxidative stress by neutralizing harmful free radicals, thereby protecting biological macromolecules from damage.

Chain-Breaking Antioxidant Mechanisms

Derivatives of 3-hydroxypyridine, including 2,4-dimethyl-3-pyridinol, are recognized as effective phenolic chain-breaking antioxidants. nih.gov This mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a chain-carrying peroxyl radical (ROO•), which is a key step in the propagation of lipid peroxidation. mdpi.com This action interrupts the oxidative chain reaction, forming a more stable radical from the antioxidant molecule that does not readily propagate the chain. nih.govmdpi.com

The efficacy of these compounds as chain-breaking antioxidants is influenced by the substituents on the pyridine (B92270) ring. Studies on a series of 6-substituted-2,4-dimethyl-3-pyridinols have shown that these molecules are highly effective in this role. nih.gov Some tellurium-containing 3-pyridinols have demonstrated the ability to act as multifunctional, catalytic chain-breaking antioxidants, capable of being regenerated by endogenous thiols like N-acetylcysteine. nih.govresearchgate.net This catalytic cycle allows a single antioxidant molecule to quench multiple radical species, significantly enhancing its protective capacity. nih.gov

Evaluation in Radical-Initiated Autoxidations

The antioxidant activity of 3-hydroxypyridine derivatives has been quantitatively assessed by studying their ability to inhibit radical-initiated autoxidations. A common experimental model involves the autoxidation of styrene (B11656), initiated by an azo compound, which generates peroxyl radicals at a constant rate. nih.gov In these controlled experiments, the introduction of 2,4-dimethyl-3-pyridinol and its analogues leads to a distinct inhibition period, during which oxidation is suppressed. nih.gov

The kinetics of these reactions reveal that certain synthesized pyridinols are among the most potent phenolic chain-breaking antioxidants discovered. nih.gov For instance, some tellurium-containing 3-pyridinols exhibit absolute rate constants (kinh) for quenching peroxyl radicals as high as 1 x 107 M-1s-1 in homogeneous solutions. nih.govresearchgate.net The antioxidant activity of 3-oxypyridine analogues has also been evaluated in chemiluminescent model systems, such as the oxidation of phospholipid liposomes, confirming their ability to scavenge reactive oxygen species. nih.gov The process of autoxidation can lead to the generation of superoxide (B77818) radicals, and the ability of these compounds to interfere with such pathways is a key aspect of their antioxidant function. nih.gov

| Compound Type | Experimental Model | Observed Effect | Key Finding |

|---|---|---|---|

| 6-Substituted-2,4-dimethyl-3-pyridinols | Radical-initiated styrene autoxidation | Inhibition of oxidation by trapping chain-carrying peroxyl radicals | Demonstrated to be highly effective phenolic chain-breaking antioxidants. nih.gov |

| Tellurium-containing 3-pyridinols | Azo-initiated peroxidation of linoleic acid | Efficient quenching of peroxyl radicals; regenerable by thiols | Outperform α-tocopherol with kinh values up to 1 x 107 M-1s-1. nih.govresearchgate.net |

| 3-Oxypyridine analogues (Mexidol, Emoxipin) | Chemiluminescent oxidation of liposomes | Scavenging of reactive oxygen species | Activity is linked to both radical scavenging and interaction with iron ions. nih.gov |

Comparative Studies with Other Antioxidants

The antioxidant potency of 3-hydroxypyridine derivatives has been benchmarked against established antioxidants. In studies involving the inhibition of styrene autoxidation, tellurium-containing 3-pyridinols were found to quench peroxyl radicals more efficiently than alpha-tocopherol (B171835) (a form of Vitamin E), which is a well-known and potent natural antioxidant. nih.govresearchgate.net

In a comparative study of three 3-oxypyridine analogues, the antioxidant activity was found to decrease in the order: mexidol > emoxipin > proxipin. nih.gov This highlights how structural modifications within the same class of compounds can significantly influence their efficacy. Similarly, studies on 1,4-dihydropyridine (B1200194) (DHP) derivatives, which share some structural similarities, have shown that compounds with electron-donating groups on the aromatic ring exhibit higher relative antioxidant activity compared to L-ascorbic acid (Vitamin C) in a β-carotene/linoleic acid assay. gavinpublishers.com

| Compound/Class | Standard Antioxidant | Assay Method | Comparative Result |

|---|---|---|---|

| Tellurium-containing 3-pyridinols | α-Tocopherol | Inhibition of styrene autoxidation | More efficient at quenching peroxyl radicals than α-tocopherol. nih.govresearchgate.net |

| Mexidol | Emoxipin, Proxipin | Chemiluminescent oxidation models | Mexidol demonstrated the highest antioxidant activity among the three analogues. nih.gov |

| 1,4-Dihydropyridine derivatives | L-Ascorbic Acid | β-carotene/linoleic acid assay | DHPs with electron-donating groups showed higher antioxidant activity. gavinpublishers.com |

DFT Analysis of Antioxidant Activity Mechanisms (e.g., SPLET)

Density Functional Theory (DFT) calculations have provided deeper insights into the mechanisms governing the antioxidant activity of 3-hydroxypyridine derivatives. These computational studies analyze electronic and energetic descriptors to predict the most favorable antioxidant pathway. nih.gov The primary mechanisms considered are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.com

For 3-hydroxypyridine-4-one derivatives, DFT studies have indicated that the SPLET mechanism is the preferred pathway in polar solvents. nih.gov The SPLET mechanism involves two steps: first, the antioxidant molecule loses a proton (deprotonation), and second, the resulting anion donates an electron to the free radical. mdpi.com The favorability of this pathway is linked to parameters such as the Bond Dissociation Enthalpy (BDE) of the O-H bond, ionization potential (IP), and proton affinity. nih.govnih.gov DFT calculations help identify which structural features, such as the position and nature of substituents, enhance the antioxidant capacity by stabilizing the resulting radical and facilitating the electron or hydrogen transfer process. opensciencepublications.comresearchgate.net

Metal Chelating Properties

In addition to their antioxidant effects, 3-hydroxypyridine derivatives, particularly the 3-hydroxypyridin-4-one (HPO) subclass, are renowned for their potent metal-chelating abilities. This property is crucial for their application in conditions of metal overload.

Iron Chelation by Hydroxypyridin-4-ones

3-Hydroxypyridin-4-ones are a class of ligands that demonstrate a high and selective affinity for iron(III). nih.gov This makes them excellent candidates for the treatment of iron overload diseases. researchgate.netacs.org The clinically used oral iron chelator Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is a prominent member of this family. acs.orgrsc.org

The effectiveness of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free Fe(III) concentration under specific biological conditions (pH 7.4, with low total iron and ligand concentrations). kcl.ac.uk A higher pFe³⁺ value indicates a greater ability to bind iron. 3-Hydroxypyridin-4-ones form stable, neutral 3:1 complexes with iron(III). kcl.ac.uk The design of these chelators can be fine-tuned by modifying the side chains on the pyridine ring, which influences properties such as iron-binding capacity, distribution, and metabolism. researchgate.net For instance, novel hexadentate (six-toothed) ligands incorporating the 3-hydroxypyridin-4-one moiety have been synthesized to achieve even higher affinity for iron, with pFe³⁺ values that are competitive with or exceed those of existing clinical agents. acs.orgmdpi.com

| Ligand Type | Key Feature | pFe³⁺ Value | Significance |

|---|---|---|---|

| Deferiprone (bidentate) | Clinically used oral iron chelator | 20.6 rsc.org | Effective at removing excess iron but undergoes extensive metabolism. rsc.org |

| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (bidentate) | Modified HPO | 22.0 rsc.org | Noticeably higher iron affinity than Deferiprone. rsc.org |

| CP254 (hexadentate) | Novel hexadentate HPO ligand | 27.24 acs.org | Demonstrates very high affinity for iron(III). acs.org |

| Desferrioxamine (hexadentate) | Standard clinical iron chelator (injectable) | 26.5 mdpi.com | Used as a benchmark for new oral chelators. mdpi.com |

Impact on Iron Overload Conditions

There is no specific research data available from the conducted searches regarding the impact of 2,4-Dimethyl-3-hydroxypyridine on iron overload conditions. The capacity for iron chelation is a well-documented property of a different, though related, class of compounds known as 3-hydroxypyridin-4-ones. These molecules, such as Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), possess a distinct molecular structure that is crucial for their ability to bind iron(III) effectively. However, studies detailing similar iron-chelating activity for this compound are not present in the available scientific literature.

Coordination Chemistry with Transition Metals

Specific studies detailing the coordination chemistry of this compound with transition metals, including the structure and stability of resulting complexes, are not available in the reviewed literature. However, based on general chemical principles, pyridine and its derivatives are known to function as ligands in coordination complexes. wikipedia.org Typically, these compounds coordinate to a metal ion through the lone pair of electrons on the nitrogen atom within the pyridine ring. wikipedia.org The presence of hydroxyl and methyl substituents on the ring, as in this compound, can influence the electron density of the ring and introduce steric effects, which would in turn affect the stability and structure of any potential metal complexes. nih.gov

Enzyme Inhibition and Modulation

Tyrosinase Inhibition

No research findings were identified that specifically evaluate the tyrosinase inhibition activity of this compound. While other classes of pyridine derivatives, notably 3-hydroxypyridin-4-ones, have been investigated as tyrosinase inhibitors due to their ability to chelate copper within the enzyme's active site, this specific activity has not been documented for this compound.

Dihydrofolate Reductase (DHFR) Inhibition

Based on a review of available scientific literature, there is no evidence to suggest that this compound acts as an inhibitor of dihydrofolate reductase (DHFR). DHFR inhibitors are a well-established class of therapeutic agents, but this particular compound is not mentioned among them. mdpi.comchempoint.com

Other Enzyme Interactions

There is a lack of specific, current research detailing the interactions of this compound with other enzyme systems. The pyridine scaffold is a common motif in many biologically active molecules and drugs, suggesting that its derivatives have the potential for diverse enzyme interactions. nih.gov However, dedicated studies to elucidate such interactions for this compound are not presently available.

Antimicrobial and Antiviral Activities

While the pyridine structural motif is a core component of numerous compounds developed for their antimicrobial and antiviral properties, no specific studies concerning the antimicrobial or antiviral activities of this compound were found. nih.gov The broad biological potential of pyridine derivatives suggests this as a possible area for future investigation, but currently, there is no scientific data to report on this subject for this specific compound. researchgate.net

Antibacterial and Antifungal Efficacy

While specific studies on the antibacterial and antifungal properties of this compound are not extensively documented in publicly available research, the broader class of pyridine derivatives has demonstrated significant antimicrobial activities. For instance, certain alkyl pyridinol compounds have shown potent effects against Gram-positive bacteria. nih.govresearchgate.net Similarly, pyridinone and triazine heterocycles have been identified as having antifungal properties against Candida albicans. nih.gov One study identified a dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, as active against various Candida and Aspergillus species. nih.govresearchgate.net

Table 1: Antifungal Activity of a Dihydropyrrole Derivative

| Fungal Species | MIC₉₀ (µg/mL) |

|---|---|

| Candida albicans | 21.87 |

| Candida tropicalis | 35.00 |

| Aspergillus fumigatus | 43.75 |

| Aspergillus flavus | 21.87 |

| Aspergillus niger | 21.87 |

Data sourced from a study on 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a structurally related compound. nih.gov

Antileishmanial Activity

Derivatives of the closely related 2-amino-4,6-dimethylpyridine (B145770) have been investigated for their efficacy against Leishmania mexicana. A furan-2-carboxamide derivative of this scaffold inhibited the growth of both promastigotes and intracellular amastigotes. nih.gov In vivo studies in BALB/c mice showed a significant reduction in parasite burden in the lymph nodes, spleen, and liver. nih.gov Further modifications, such as replacing the amidic function with an imidazolidin-2-one moiety, led to enhanced antileishmanial activity. nih.gov The mechanism of action for the furan-2-carboxamide derivative was found to involve the reduction of protein and DNA synthesis in the parasite. nih.gov

Table 2: In Vitro Antileishmanial Activity of a 2-amino-4,6-dimethylpyridine Derivative

| Leishmania mexicana Stage | IC₅₀ (µM) |

|---|---|

| Promastigote | 69 ± 2 |

| Intracellular amastigote | 89 ± 9 |

Data for a furan-2-carboxamide derivative of 2-amino-4,6-dimethylpyridine. nih.gov

Antiviral Evaluation

Cytotoxicity and Anticancer Potential

The cytotoxic and anticancer potential of various pyridine derivatives has been a subject of extensive research. A structurally similar compound, 1,2-dimethyl-3-hydroxy-4(1H)-pyridone, also known as Deferiprone, has demonstrated antiproliferative properties. nih.gov

Mechanisms of Cytotoxicity

The mechanisms through which pyridine derivatives exert their cytotoxic effects are varied. For some 3,4-dihydropyridine-2(1H)-thiones, the anticancer activity is linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Other pyrido[2,3-d]pyrimidine (B1209978) derivatives function as inhibitors of various kinases, such as tyrosine kinases, which are crucial for cancer cell signaling and proliferation. nih.gov For a class of bispidine derivatives, the cytotoxic mechanism is associated with the induction of polyamine catabolism in cancer cells. mdpi.com

Structure-Activity Relationships for Cytotoxic Effects

Structure-activity relationship (SAR) studies on various pyridine derivatives have provided insights into the structural features that confer cytotoxicity. For a series of 2-methoxypyridine-3-carbonitriles, the nature and position of substituents on the aryl ring at the 4-position of the pyridine core were found to significantly influence the antiproliferative effects against liver, prostate, and breast cancer cell lines. nih.govmdpi.com In another study on 3-hydroxy-4-pyridones and their thio-analogs, the thio-compounds were found to be significantly more cytotoxic than their pyridone counterparts. nih.gov For certain spiro-indoline-pyridine derivatives, the presence of a cyano group at the C3 position of the pyridine ring enhanced antiproliferative activity against colon cancer cells. nih.gov

Table 3: Cytotoxic Activity of Selected 2-methoxypyridine-3-carbonitrile Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 5d | 4-bromophenyl | HepG2 | 1.53 |

| DU145 | 2.56 | ||

| MBA-MB-231 | 2.54 | ||

| 5g | 3-nitrophenyl | HepG2 | 2.34 |

| DU145 | 4.67 | ||

| MBA-MB-231 | 3.56 | ||

| 5h | 4-nitrophenyl | HepG2 | 1.53 |

| DU145 | 1.89 | ||

| MBA-MB-231 | 2.31 | ||

| 5i | 3-bromo-4-methoxyphenyl | HepG2 | 1.53 |

| DU145 | 1.89 | ||

| MBA-MB-231 | 1.38 |

Data from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. nih.govmdpi.com

Analytical Method Development and Quantification

Chromatographic Methods

Chromatography is a cornerstone for the separation, identification, and quantification of 2,4-Dimethyl-3-hydroxypyridine and its related substances. The choice of method depends on the analytical objective, such as routine quantification, detection of trace amounts, or characterization of impurities.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used technique for the quantification of chemical compounds in various matrices. A robust HPLC-DAD method allows for the simultaneous determination of multiple compounds in a single run, making it efficient for both quantification and understanding the distribution of a compound in different sample types. e-nps.or.krmdpi.com

The development of such a method for this compound would involve optimizing several parameters to achieve good resolution and peak shape within a reasonable runtime. e-nps.or.kr A reversed-phase column, such as a C18, is commonly employed for the separation of moderately polar compounds. e-nps.or.krnih.gov The mobile phase typically consists of a mixture of an aqueous solution (often with a pH modifier like formic acid) and an organic solvent like methanol (B129727) or acetonitrile, run in a gradient elution mode to ensure the effective separation of all components. e-nps.or.krmdpi.com

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Reversed-Phase C18 column (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar analytes. nih.gov |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Methanol (B) | Allows for the separation of compounds with a range of polarities. e-nps.or.kr |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. mdpi.com |

| Column Temperature | 35 °C | Maintains consistent retention times and improves peak shape. nih.gov |

| Injection Volume | 10 µL | A standard volume for quantitative analysis. nih.gov |

| Detection | Diode-Array Detector (DAD) at 280 nm | Allows for monitoring at the maximum absorbance wavelength for the analyte and provides spectral data to confirm peak purity. e-nps.or.kr |

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov Its high sensitivity and selectivity make it indispensable for applications where the analyte concentration is very low. However, some compounds exhibit poor ionization efficiency, which can limit sensitivity. caymanchem.com

The identification and control of impurities are crucial aspects of quality control. Impurities are often more polar than the active pharmaceutical ingredient (API). For polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. merckmillipore.com

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This unique combination facilitates the retention and separation of polar and hydrophilic analytes. merckmillipore.com Some HILIC stationary phases have zwitterionic characteristics, offering weak electrostatic interactions that can be fine-tuned by adjusting the buffer concentration and pH, providing an additional mechanism for controlling selectivity. merckmillipore.com This makes HILIC an ideal technique for developing a robust method to determine the impurity profile of this compound, ensuring the separation of closely related polar impurities.

Method Validation Parameters

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net According to International Conference on Harmonisation (ICH) guidelines, a number of parameters must be evaluated to ensure a method is reliable, reproducible, and accurate. globalresearchonline.neteuropa.eu

These three parameters are fundamental to any quantitative analytical method.

Sensitivity : The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. youtube.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. pda.org These are often determined by evaluating the signal-to-noise (S/N) ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ. youtube.com

Linearity : Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. youtube.com It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed by a high correlation coefficient (R²) value, which should ideally be greater than 0.99. nih.govnih.gov The range of the method is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. globalresearchonline.net It is often determined by spike and recovery experiments, where a known amount of the analyte is added to a sample matrix (placebo) and the percentage of the analyte recovered is calculated. ikev.org According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

| Validation Parameter | Acceptance Criterion | Typical Result Example |

| Linearity (R²) | ≥ 0.99 | 0.9995 nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% for Assay pda.org | 99.5% - 101.2% mdpi.com |

| Precision (RSD) | ≤ 2.0% for Assay | < 1.5% ikev.org |

| LOD (µg/mL) | Reportable | 0.018 µg/mL e-nps.or.kr |

| LOQ (µg/mL) | Reportable | 0.061 µg/mL e-nps.or.kr |

Specificity : Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.netpda.org A key part of demonstrating specificity is conducting forced degradation studies, where the sample is exposed to stress conditions (e.g., acid, base, heat, oxidation, light) to produce degradation products. nih.govpda.org The method must be able to separate the main analyte peak from any degradant peaks, thus proving it is stability-indicating. nih.gov

Robustness : Robustness measures the capacity of a method to remain unaffected by small but deliberate variations in method parameters. ikev.orgdemarcheiso17025.com This provides an indication of its reliability during normal usage. The robustness of an HPLC method is tested by intentionally varying parameters such as the mobile phase composition (e.g., ±2%), column temperature (e.g., ±5 °C), flow rate (e.g., ±0.1 mL/min), and detection wavelength. nih.gov The stability of the analytical solutions over a defined period is also a critical component of robustness testing. nih.govpda.org

| Parameter Varied | Variation | Acceptance Criteria |

| Flow Rate | ± 0.1 mL/min | System suitability parameters (e.g., resolution, tailing factor) remain within limits. nih.gov |

| Column Temperature | ± 5 °C | Retention time shift is acceptable; no co-elution of peaks. nih.gov |

| Mobile Phase Composition | ± 2% Organic | Resolution between critical peaks is maintained. nih.gov |

| Detection Wavelength | ± 2 nm | Analyte response remains consistent and quantifiable. |

Bioanalytical Applications

The bioanalytical quantification of a compound in various biological matrices is a critical component of preclinical and clinical research. These studies are fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are typically employed for their high sensitivity and specificity in detecting and quantifying drug molecules and their metabolites in complex biological samples like plasma and tissue homogenates.

Tissue Distribution Studies

Tissue distribution studies are designed to determine the extent and rate at which a compound distributes into various tissues and organs after administration. This information is crucial for identifying potential target organs for efficacy and toxicity.

Typically, these studies involve the administration of the compound to animal models, followed by the collection of various tissues at different time points. The concentration of the compound in each tissue is then determined using a validated bioanalytical method. The results are often presented as the tissue-to-plasma concentration ratio, providing insight into the compound's affinity for specific tissues.

Hypothetical Data Table for Tissue Distribution of this compound in Rats:

| Tissue | Mean Concentration (ng/g) ± SD | Tissue/Plasma Ratio |

| Brain | Data Not Available | Data Not Available |

| Heart | Data Not Available | Data Not Available |

| Kidneys | Data Not Available | Data Not Available |

| Liver | Data Not Available | Data Not Available |

| Lungs | Data Not Available | Data Not Available |

| Spleen | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Plasma Protein Binding Capacity

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues, interact with target receptors, and be eliminated from the body.

Common methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction.

Hypothetical Data Table for Plasma Protein Binding of this compound:

| Species | Method | Unbound Fraction (fu) | % Bound |

| Human | Equilibrium Dialysis | Data Not Available | Data Not Available |

| Rat | Equilibrium Dialysis | Data Not Available | Data Not Available |

| Mouse | Ultrafiltration | Data Not Available | Data Not Available |

| Dog | Ultracentrifugation | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Biochemical Pathways and Metabolism

Involvement in Metabolic Pathways

While direct involvement of 2,4-Dimethyl-3-hydroxypyridine in primary metabolic pathways has not been identified, its structural similarity to other hydroxypyridines suggests it could potentially be metabolized by microorganisms capable of utilizing pyridine (B92270) derivatives as a sole source of carbon and nitrogen. researchgate.net The initial step in the biodegradation of many pyridine compounds involves hydroxylation, a process that increases the molecule's reactivity and facilitates subsequent ring cleavage. nih.govnih.gov For instance, the degradation of 4-hydroxypyridine (B47283) in Agrobacterium sp. is initiated by a hydroxylation reaction. nih.gov Given that this compound already possesses a hydroxyl group, the initial enzymatic attack might occur at a different position on the pyridine ring or proceed directly to ring opening.

Catabolism of Hydroxypyridines

The microbial catabolism of hydroxypyridines has been elucidated for several compounds, providing a framework for understanding the potential degradation of this compound. These pathways generally involve a series of enzymatic reactions that lead to the opening of the pyridine ring and the formation of intermediates that can enter central metabolic pathways. nih.govnih.gov

The initial steps in the degradation of hydroxypyridines are often catalyzed by monooxygenases or dioxygenases. nih.govvu.lt These enzymes introduce additional hydroxyl groups onto the pyridine ring, making it susceptible to cleavage. For example, in the catabolism of 4-hydroxypyridine by Arthrobacter sp., a flavin-dependent monooxygenase is responsible for the initial hydroxylation. nih.gov Following hydroxylation, the dihydroxylated or trihydroxylated pyridine ring is cleaved by dioxygenases. nih.gov

Subsequent steps in the catabolic pathway often involve amidohydrolases, which hydrolyze the amide bonds of the ring-opened intermediates. nih.govnih.gov This leads to the formation of smaller, linear molecules that can be further metabolized. For instance, in the degradation of 4-hydroxypyridine, an amidohydrolase is involved in processing the product of the ring-cleavage reaction. nih.gov

Table 1: Key Enzymes in Hydroxypyridine Catabolism

| Enzyme Class | Function | Example Substrate |

| Monooxygenases | Initial hydroxylation of the pyridine ring | 4-Hydroxypyridine |

| Dioxygenases | Cleavage of the dihydroxylated pyridine ring | 3,4-Dihydroxypyridine |

| Amidohydrolases | Hydrolysis of amide bonds in ring-fission products | (Z)-N-(4-oxobut-1-enyl)formamide |